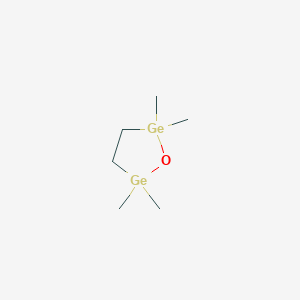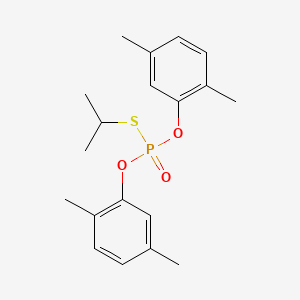
Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester is a chemical compound with the molecular formula C19H25O3PS. It is known for its unique structure, which includes a phosphorothioate group bonded to two 2,5-dimethylphenyl groups and an isopropyl ester. This compound is used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester typically involves the reaction of phosphorothioic acid derivatives with 2,5-dimethylphenol and isopropyl alcohol under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various esters and amides.
Applications De Recherche Scientifique
Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorothioic acid, O,O-diethyl S-(1-methylethyl) ester
- Phosphorothioic acid, O,O-diphenyl S-(1-methylethyl) ester
- Phosphorothioic acid, O,O-bis(2,4-dimethylphenyl) S-(1-methylethyl) ester
Uniqueness
Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester is unique due to the presence of two 2,5-dimethylphenyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
120244-72-6 |
|---|---|
Formule moléculaire |
C19H25O3PS |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2-[(2,5-dimethylphenoxy)-propan-2-ylsulfanylphosphoryl]oxy-1,4-dimethylbenzene |
InChI |
InChI=1S/C19H25O3PS/c1-13(2)24-23(20,21-18-11-14(3)7-9-16(18)5)22-19-12-15(4)8-10-17(19)6/h7-13H,1-6H3 |
Clé InChI |
FZGPJIKMGLHBMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=C(C=CC(=C2)C)C)SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


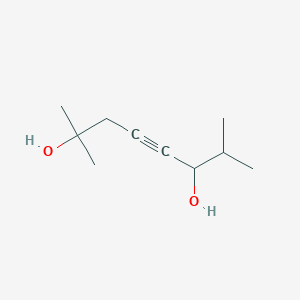
![3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol](/img/structure/B14300185.png)
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)
![2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-](/img/structure/B14300191.png)
![4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate](/img/structure/B14300195.png)
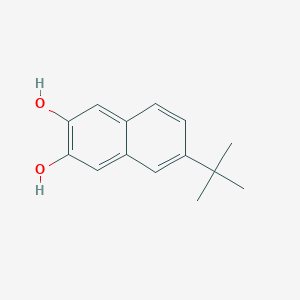

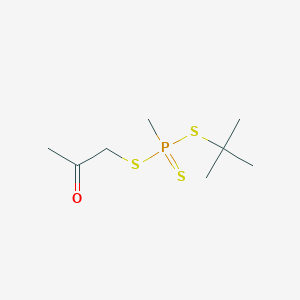
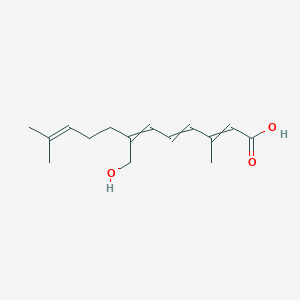

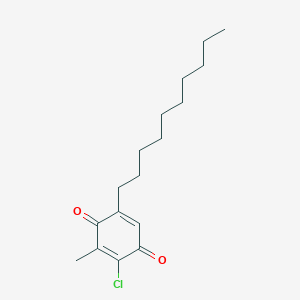
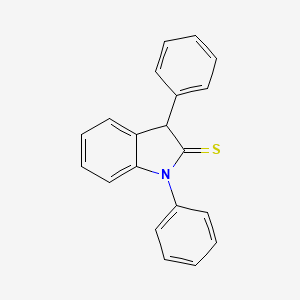
![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)
